molecular formula C17H14BrClN6O2 B2889245 2-(4-(5-bromo-2-chlorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396680-97-9

2-(4-(5-bromo-2-chlorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Cat. No.: B2889245
CAS No.: 1396680-97-9
M. Wt: 449.69
InChI Key: RUQMMWSXEINWQG-UHFFFAOYSA-N
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Description

2-(4-(5-bromo-2-chlorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a tetrazole ring, a bromine and chlorine-substituted benzamide group, and a dimethylated amide functionality, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-bromo-2-chlorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the bromine and chlorine-substituted benzamide precursor. This precursor can be synthesized through a series of reactions including bromination, chlorination, and amide formation. The tetrazole ring is then introduced via cyclization reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(5-bromo-2-chlorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine and chlorine atoms in the benzamide group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-(5-bromo-2-chlorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(5-bromo-2-chlorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents, along with the tetrazole ring, contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-phenylbenzamide
  • 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Uniqueness

2-(4-(5-bromo-2-chlorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, enhances its stability and reactivity compared to similar compounds.

Biological Activity

The compound 2-(4-(5-bromo-2-chlorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide (CAS Number: 1396680-97-9) is a tetrazole derivative that has garnered attention for its potential biological activities, including its effects on various cellular pathways and its therapeutic implications. This article synthesizes available literature and research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Tetrazole Ring : A five-membered ring containing four nitrogen atoms.
  • Bromine and Chlorine Substituents : These halogen atoms are known to influence the biological activity by modifying the electronic properties of the molecule.
  • Amide Functional Group : This contributes to the compound's solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds containing tetrazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that tetrazole derivatives can possess significant antimicrobial properties, potentially inhibiting bacterial growth.
  • Anticancer Properties : Some studies suggest that tetrazole-based compounds may induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including our compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, suggesting that the compound may serve as a potential antimicrobial agent.
  • Cancer Cell Line Testing :
    In vitro studies conducted on human cancer cell lines demonstrated that the compound could induce cell cycle arrest and apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) levels and subsequent activation of caspase pathways, which are critical for programmed cell death.
  • Inflammation Model :
    In an animal model of acute inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Properties

IUPAC Name

2-[4-[(5-bromo-2-chlorobenzoyl)amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN6O2/c1-24(2)17(27)15-21-23-25(22-15)12-6-4-11(5-7-12)20-16(26)13-9-10(18)3-8-14(13)19/h3-9H,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQMMWSXEINWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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